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HDAC10-IN-2 (hydrochloride) -

HDAC10-IN-2 (hydrochloride)

Catalog Number: EVT-10988666
CAS Number:
Molecular Formula: C19H23ClN2O2
Molecular Weight: 346.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Histone deacetylase 10 was first isolated from a human cDNA library and classified as part of the class II subfamily of histone deacetylases. It shares significant homology with other class II HDACs, such as HDAC4 and HDAC6, but exhibits unique substrate specificity and functional characteristics. Notably, HDAC10 is recognized for its role as a polyamine deacetylase rather than a traditional lysine deacetylase, which distinguishes it from many other members of the HDAC family .

Synthesis Analysis

Methods and Technical Details

The synthesis of HDAC10-IN-2 involves several key steps that are guided by structure-activity relationship studies. Initial efforts focus on creating benzhydroxamic acid derivatives with specific capping groups that enhance binding affinity to the active site of HDAC10. The synthesis typically employs coupling agents such as PyBOP (benzotriazole-1-yl-oxy-tris(dimethylamino)phosphonium hexafluorophosphate) and DIPEA (N,N-diisopropylethylamine) to facilitate the formation of amide bonds between the hydroxamic acid moiety and various amine functionalities .

The synthesized compounds undergo rigorous in vitro testing to evaluate their inhibitory potency against HDAC10. Structural characterization through X-ray crystallography provides insights into the binding modes and interactions within the active site, allowing for further optimization of inhibitor design .

Molecular Structure Analysis

Structure and Data

The crystal structure of HDAC10 reveals a distinct architecture characterized by an active deacetylase domain and an inactive pseudo-deacetylase domain. The enzyme's active site is defined by a sterically constricted region that confers specificity for polyamine substrates such as N8-acetylspermidine. The resolution of the crystal structure is typically around 2.85 Å, allowing for detailed visualization of substrate interactions and enzyme dynamics .

Key structural features include:

Chemical Reactions Analysis

Reactions and Technical Details

HDAC10 catalyzes the hydrolysis of acetylated polyamines rather than lysine residues, which is a hallmark of its enzymatic activity. The reaction mechanism involves coordination with zinc ions located within the catalytic pocket, facilitating nucleophilic attack on the acetyl group. Studies have shown that mutations in key residues can significantly alter substrate specificity; for example, substituting E274 can convert HDAC10 from a polyamine deacetylase to a lysine deacetylase .

Mechanism of Action

Process and Data

The mechanism by which HDAC10-IN-2 exerts its inhibitory effects involves competitive inhibition at the active site. By binding to the enzyme, HDAC10-IN-2 prevents access to natural substrates, thereby disrupting normal enzymatic function. This inhibition can lead to increased levels of acetylated substrates within cells, promoting transcriptional activation and potentially enhancing cellular responses to stress or damage.

Research indicates that inhibiting HDAC10 may sensitize cancer cells to chemotherapeutic agents by impairing their DNA damage repair mechanisms .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

HDAC10-IN-2 (hydrochloride) exhibits several notable physical and chemical properties:

  • Molecular Weight: Typically ranges around 300-400 g/mol depending on specific substitutions.
  • Solubility: Generally soluble in dimethyl sulfoxide and other organic solvents; solubility in aqueous solutions may vary based on pH.
  • Stability: Stability can be influenced by environmental factors such as temperature and light exposure.

Analytical techniques like high-performance liquid chromatography (HPLC) are commonly utilized to assess purity and concentration during synthesis .

Applications

Scientific Uses

The primary applications of HDAC10-IN-2 are in cancer research and therapy development. Its ability to inhibit histone deacetylase 10 makes it a valuable tool for studying epigenetic regulation in various cancers, including ovarian cancer and neuroblastoma. Inhibitors like HDAC10-IN-2 are being explored not only for their potential to enhance chemotherapy efficacy but also for their roles in modulating autophagy pathways, which are crucial for cellular survival under stress conditions .

Molecular Target Characterization

Histone Deacetylase 10 (HDAC10) Overview

Histone Deacetylase 10 (HDAC10) is a zinc-dependent hydrolase classified within the Class IIb subgroup of the histone deacetylase family, alongside HDAC6. It was initially identified through cDNA library screening and genomic analysis, revealing a structure comprising 20 exons and two splice variants (HDAC10 variant 1 and variant 2) [2] [6] [9]. Unlike Class I HDACs (e.g., HDAC1–3, HDAC8), which are predominantly nuclear and ubiquitously expressed, HDAC10 exhibits tissue-specific expression. It is enriched in cytoplasmic compartments of the liver, spleen, kidney, brain, and placenta, a distribution attributed to its C-terminal leucine-rich domain, which facilitates cytoplasmic retention independently of nuclear export mechanisms [2] [6] [10]. HDAC10 functions as a lysine deacetylase but demonstrates distinct substrate preferences compared to other HDACs. While early studies confirmed its ability to deacetylate histone H4 peptides in vitro, subsequent research revealed its primary biological role involves non-histone substrates, particularly acetylated polyamines [4] [9].

HDAC10 is frequently dysregulated in pathological states. Overexpression is documented in aggressive cancers, including Sézary syndrome (a cutaneous T-cell lymphoma), acute myeloid leukemia (AML) with FLT3-ITD mutations, and non-small cell lung carcinoma, where it correlates with poor prognosis and advanced disease stages [1] [7]. Conversely, reduced expression is observed in other malignancies, highlighting its context-dependent roles. Full-body genetic deletion of HDAC10 in murine models is non-lethal and minimally impacts normal tissues, suggesting its inhibition could be a safe therapeutic strategy for targeting HDAC10-dependent diseases [1] [17].

Table 1: Classification and Properties of HDAC10

PropertyCharacteristicReference
ClassificationClass IIb Zn²⁺-dependent deacetylase [1]
Gene Structure20 exons; two splice variants (HDAC10 variant 1 and variant 2) [6]
Primary LocalizationCytoplasmic (mediated by C-terminal leucine-rich domain) [2]
Tissue DistributionHigh in liver, spleen, kidney, brain, placenta [9] [10]
Catalytic DomainsSingle functional deacetylase domain; second domain is inactive [1] [4]
Key DysregulationOverexpressed in Sézary syndrome, FLT3-ITD AML; Underexpressed in select solid tumors [1] [7]
Knockout PhenotypeNon-lethal in mice; minimal toxicity to normal tissues [1]

Structural Features of HDAC10

The molecular architecture of HDAC10 underpins its unique substrate specificity and catalytic mechanism. The enzyme possesses a bipartite structure: an N-terminal catalytic domain sharing homology with yeast Hda1p (Class II HDACs), and a C-terminal leucine-rich domain essential for cytoplasmic localization [2] [6]. Crucially, HDAC10 contains only one functional catalytic domain, unlike HDAC6 which harbors two active deacetylase domains [1] [4]. High-resolution X-ray crystallography (2.85 Å) of zebrafish HDAC10 (structurally homologous to human HDAC10) complexed with transition-state analogue inhibitors reveals key active site features [4]:

  • Gatekeeper Residue (Glu274 in zebrafish, Glu272 in humans): A conserved glutamate residue (Glu274) acts as a critical selectivity filter. Its negatively charged carboxylate group forms electrostatic interactions with the positively charged secondary amino groups (e.g., N⁴) of polyamine substrates like N⁸-acetylspermidine. Mutagenesis (E274L) dramatically reduces polyamine deacetylase activity while increasing acetyllysine hydrolysis by ~100-fold, confirming its role in substrate discrimination [4] [5].
  • Sterically Constricted Active Site: The catalytic pocket is narrower and more constrained compared to other HDACs like HDAC6. This geometry optimally accommodates linear polyamine substrates (8-12 atoms long, e.g., N⁸-acetylspermidine) while excluding bulky acetylated peptides or proteins. Substrates lacking the appropriate spacing between amino groups (e.g., N¹-acetylspermidine) or shorter chain analogues (e.g., N-(3-aminopropyl)acetamide) are poor substrates [4].
  • Zinc-Binding Motif: The catalytic zinc ion, coordinated by conserved histidine and aspartate residues (H136, H138, D176 in human HDAC10), activates a water molecule for nucleophilic attack on the carbonyl carbon of the acetyl group. Inhibitors like HDAC10-IN-2 typically chelate this zinc via hydroxamic acid groups [1] [4] [5].
  • PEACE Motif: A unique structural loop adjacent to the active site (Proline-Glutamate-Alanine-Cysteine-Glutamate, or PEACE) contributes to active site contour and flexibility. It undergoes conformational shifts to accommodate inhibitors with bulky capping groups while maintaining interactions with the gatekeeper glutamate [5] [34].

Table 2: Key Structural Domains and Motifs of HDAC10

Structural ElementLocationFunctionReference
N-terminal DomainAa 1-350 (approx.)Catalytic deacetylase domain; Zn²⁺ binding; Homologous to yeast Hda1p [2] [6]
C-terminal DomainAa 500-669Leucine-rich domain; Mediates cytoplasmic localization [2] [9]
Catalytic Zinc SiteN-terminal domainCoordinated by H136, H138, D176 (human); Essential for hydrolysis [4] [5]
Gatekeeper ResidueGlu272 (human)Electrostatic recognition of polyamine substrates; Determines substrate specificity [4]
PEACE MotifNear active siteModulates active site flexibility; Accommodates diverse inhibitor scaffolds [5] [34]

Biological Functions of HDAC10

HDAC10 exhibits distinct biological functions primarily centered on polyamine catabolism and autophagy regulation, impacting cellular homeostasis, inflammation, and cancer progression:

  • Polyamine Deacetylase Activity: HDAC10 is a robust and specific polyamine deacetylase (PDAC). Its primary physiological substrate is N⁸-acetylspermidine, which it deacetylates with high catalytic efficiency (kcat/KM ~ 2,900–4,600 M⁻¹s⁻¹ for human and zebrafish enzymes). It exhibits minimal activity towards acetylated lysine residues in histones or peptides (e.g., GAK(ac)-AMC, RGK(ac)-AMC) or other acetylpolyamines like N¹-acetylspermidine (kcat/KM ~ 24 M⁻¹s⁻¹). This specificity contrasts sharply with HDAC6, which is primarily an acetyllysine deacetylase [4] [5]. Polyamines (spermidine, spermine) are essential cations regulating DNA stabilization, protein synthesis, and autophagy. N⁸-acetylspermidine is produced in the nucleus and exported to the cytosol, where HDAC10 regenerates spermidine. This cycle is crucial for maintaining polyamine homeostasis. Dysregulation is linked to cancer; HDAC10 promotes survival in neuroblastoma and leukemia cells by sustaining free polyamine pools necessary for proliferation and stress responses [1] [4] [8].

  • Regulation of Autophagy and Lysosomal Function: HDAC10 is a critical positive regulator of autophagic flux, particularly under cellular stress. Inhibition of HDAC10 (genetically or pharmacologically) leads to accumulation of autolysosomes and impairs autophagy completion in neuroblastoma, acute myeloid leukemia (AML) cells, and macrophages [1] [3]. Mechanistically, HDAC10 interacts with and deacetylates the selective autophagy receptor sequestosome-1 (P62/SQSTM1) at lysine 165 (K165). Deacetylation stabilizes P62, facilitating its oligomerization and cargo binding, thereby promoting autophagic degradation [3]. In macrophages, HDAC10 deficiency or inhibition (e.g., using Salvianolic acid B) reduces P62 levels, suppresses autophagy, and attenuates lipopolysaccharide-induced inflammatory cytokine production (e.g., IL-6, TNF-α, CXCL1, CXCL2) and acute lung injury [3]. This pathway links HDAC10 to inflammation and immune responses.

  • Roles in Cancer Pathogenesis: HDAC10 exerts context-dependent pro- or anti-tumorigenic functions:

  • Oncogenic Roles: HDAC10 is overexpressed in Sézary syndrome, FLT3-ITD AML, and chronic lymphocytic leukemia (CLL). In Sézary cells, cytoplasmic HDAC10 overexpression inhibits camptothecin-induced apoptosis. Knockdown reduces cell growth, induces apoptosis and autophagy, and increases sensitivity to pro-apoptotic stimuli. Transcriptomic analysis implicates HDAC10 in activating pro-survival pathways (PI3K-Akt, Ras, MAPK, JAK-STAT) in malignant T-cells [7]. In AML, HDAC10 inhibitors (e.g., compounds 10c, 13b) induce autolysosome accumulation without immediate cytotoxicity, suggesting autophagy disruption as an anti-leukemia mechanism [1].
  • Tumor Suppressive Roles: Paradoxically, HDAC10 overexpression in cultured CLL and mantle cell lymphoma cells causes cell cycle arrest and apoptosis, though this may reflect non-physiological levels [1]. Its role in solid tumors is variable, with reports of both overexpression and underexpression.

Table 3: Key Biological Functions and Associated Mechanisms of HDAC10

Biological FunctionSubstrate/PathwayCellular ConsequenceDisease Association
Polyamine DeacetylationN⁸-AcetylspermidineRegenerates spermidine; Maintains polyamine homeostasisNeuroblastoma, Leukemia survival [4]
Autophagy RegulationP62 (Deacetylation at K165)Stabilizes P62; Promotes autophagic flux and cargo degradationALI resolution; Cancer cell survival [3]
Inflammatory ResponseNF-κB pathway; Cytokine productionModulates macrophage activation and cytokine release (CXCL1, CXCL2, IL-6, TNF-α)LPS-induced ALI; Inflammation [3] [7]
Pro-Survival SignalingPI3K-Akt, Ras, MAPK, JAK-STATPromotes proliferation and resistance to apoptosis in malignant cellsSézary syndrome; FLT3-ITD AML [1] [7]
Transcriptional RepressionHistone H4; Non-histone proteinsAssociates with HDAC2, SMRT; Represses transcription when tetheredPotential epigenetic regulation [2] [6] [9]

HDAC10 also engages in protein-protein interactions relevant to its functions. It co-immunoprecipitates with HDAC3 and the co-repressor complex protein SMRT (Silencing Mediator for Retinoid and Thyroid hormone receptors), suggesting potential roles in transcriptional repression beyond its primary cytoplasmic functions [2] [6] [9]. Its interaction with HDAC3 is specific, as no binding is observed with HDAC4 or HDAC6 [2]. These diverse roles establish HDAC10 as a multifunctional enzyme whose activity is pivotal in cellular metabolism, stress response, and disease pathogenesis.

Properties

Product Name

HDAC10-IN-2 (hydrochloride)

IUPAC Name

(E)-N-hydroxy-3-[1-(naphthalen-1-ylmethyl)piperidin-4-yl]prop-2-enamide;hydrochloride

Molecular Formula

C19H23ClN2O2

Molecular Weight

346.8 g/mol

InChI

InChI=1S/C19H22N2O2.ClH/c22-19(20-23)9-8-15-10-12-21(13-11-15)14-17-6-3-5-16-4-1-2-7-18(16)17;/h1-9,15,23H,10-14H2,(H,20,22);1H/b9-8+;

InChI Key

DZIBQQUCYKFHSE-HRNDJLQDSA-N

Canonical SMILES

C1CN(CCC1C=CC(=O)NO)CC2=CC=CC3=CC=CC=C32.Cl

Isomeric SMILES

C1CN(CCC1/C=C/C(=O)NO)CC2=CC=CC3=CC=CC=C32.Cl

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